molecular formula C14H15NO B111105 (2-(Benzyloxy)phenyl)methanamine CAS No. 108289-24-3

(2-(Benzyloxy)phenyl)methanamine

Cat. No.: B111105
CAS No.: 108289-24-3
M. Wt: 213.27 g/mol
InChI Key: KOGOOCNDBVXUPW-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)phenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

(2-(Benzyloxy)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic applications, demonstrating good activity and selectivity. The synthesis of such derivatives and their catalytic efficiency highlight the chemical versatility and potential utility of this compound in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).

Synthesis of Metal Complexes

The compound has been involved in the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have been explored for their potential in catalyzing Heck and Suzuki cross-coupling reactions, indicating the applicability of this compound derivatives in facilitating important chemical transformations (Chiririwa, H., Ntuli, F., Muzenda, E., & Muller, A., 2013)(source).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown a variable degree of activity against bacterial and fungal strains, contributing to the understanding of the chemical framework necessary for antimicrobial efficacy (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010)(source).

Photocytotoxic Applications

Research into the synthesis of iron(III) complexes involving derivatives of this compound has unveiled their potential in cellular imaging and photocytotoxicity under red light. These complexes have demonstrated unprecedented photocytotoxicity, offering a promising avenue for the development of therapeutic agents that can be activated by light (Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2014)(source).

Organocatalysis

An impurity formed during benzylation reactions in DMF, identified as a derivative of this compound, has been found to act as a poison in thiourea-catalyzed glycosylations. This discovery underscores the importance of understanding side reactions and impurities in organocatalysis, highlighting the intricate challenges within synthetic chemistry (Colgan, A. C., Müller‐Bunz, H., & McGarrigle, E., 2016)(source).

Safety and Hazards

The compound is classified as dangerous, with the hazard statement H314: Causes severe skin burns and eye damage . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures such as wearing gloves and eye protection are recommended .

Future Directions

While specific future directions for “(2-(Benzyloxy)phenyl)methanamine” are not mentioned, it’s worth noting that benzyl ethers and esters have been synthesized using 2-Benzyloxy-1-methylpyridinium triflate , suggesting potential applications in organic synthesis.

Mechanism of Action

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, this compound can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of this compound’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with this compound

Properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOOCNDBVXUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548470
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108289-24-3
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a Soxhlet apparatus 18.4 g of lithium aluminium hydride in 1800 ml of dry ether are boiled under a nitrogen atmosphere at a bath temperature of 70°, 5.3 g of 2-benzyloxybenzamide being introduced into the Soxhlet thimble. After 21 hours the reaction mixture is immersed in an ice bath, and 18.4 ml of water, 18.4 ml of 15% sodium hydroxide solution and 55 ml of water are added dropwise in succession, whilst stirring. The temperature may be allowed to rise to a maximum of +10°. Stirring of the mixture is then continued at 20° and the resulting precipitate is suction-filtered and washed with ether. The filtrate is concentrated by evaporation in vacuo and the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours, whilst cooling with ice. The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered, washed with water and ether and dried in vacuo. Melting point 190°-191°.
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Three

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